Introduction: The Strategic Value of a Substituted Pyridine Scaffold
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
An In-depth Technical Guide to Ethyl 2-bromo-5-methylnicotinate
This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-methylnicotinate (CAS No. 65996-16-9), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and its strategic application in the construction of complex molecular architectures.
Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical and materials science. Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist: a nucleophilic nitrogen atom within the aromatic ring, an ester functional group amenable to further modification, and most critically, a bromine atom at the 2-position. This C2-bromide is not merely a substituent; it is a versatile synthetic handle, strategically positioned for a variety of powerful cross-coupling reactions. This guide will illuminate how these structural features are leveraged to build molecular complexity and drive innovation in drug discovery programs.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key characteristics of Ethyl 2-bromo-5-methylnicotinate are summarized below.
| Property | Value | Source |
| CAS Number | 65996-16-9 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [1][2] |
| Physical Form | Pale yellow oil | [1] |
| Purity | ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
| MDL Number | MFCD16610943 | [1][2] |
| InChI | 1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | [1] |
| InChI Key | PKLWSPZTPMXMIU-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(Br)N=CC(C)=C1 | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of Ethyl 2-bromo-5-methylnicotinate.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a representative example based on analogous chemical transformations.[3][4]
Stage 1: Bromination of 5-Methylnicotinic Acid
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge fuming sulfuric acid (oleum). Cool the flask to 0-5°C in an ice-water bath.
-
Substrate Addition: Slowly add 5-methylnicotinic acid in portions, ensuring the internal temperature does not exceed 10°C. Rationale: This exothermic dissolution must be controlled to prevent runaway reactions.
-
Bromine Addition: Once the substrate is fully dissolved, add liquid bromine dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Rationale: Slow addition is critical for controlling the rate of this highly reactive electrophilic aromatic substitution and for safety.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. The product, 2-bromo-5-methylnicotinic acid, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Stage 2: Fischer Esterification
-
Reactor Setup: To a round-bottom flask, add the crude 2-bromo-5-methylnicotinic acid from Stage 1 and an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring. Rationale: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The progress is monitored by observing the dissolution of the starting carboxylic acid and by TLC/HPLC.
-
Work-up: After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure Ethyl 2-bromo-5-methylnicotinate.
Reactivity and Applications in Drug Discovery
The synthetic utility of Ethyl 2-bromo-5-methylnicotinate is dominated by the reactivity of its C2-bromide. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester), forming a new carbon-carbon bond.[6][7][8] It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[10][11] It is one of the most powerful methods for synthesizing aryl amines, a common motif in pharmacologically active molecules.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
C. Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling joins the aryl bromide with a terminal alkyne, creating conjugated enynes or arylalkynes.[13][14][15] This reaction is invaluable for constructing rigid scaffolds and introducing linear structural elements into molecules.[16]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
D. Grignard Reagent Formation and Reactivity
The C-Br bond can also be used to form a Grignard reagent by reacting with magnesium metal.[17] The resulting organomagnesium compound is a potent carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce further complexity.[18]
Spectroscopic Characterization (Predicted)
While an experimental spectrum is not provided, the key features of the ¹H NMR spectrum can be predicted based on the structure and data from analogous compounds.[19][20]
-
Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet.
-
Ethyl Group (5H):
-
Methylene (-CH₂-): A quartet (q) around δ 4.0-4.5 ppm, due to coupling with the adjacent methyl group.
-
Methyl (-CH₃): A triplet (t) around δ 1.2-1.5 ppm, due to coupling with the adjacent methylene group.
-
-
Methyl Group on Pyridine (3H): A singlet (s) around δ 2.3-2.7 ppm, as it has no adjacent protons to couple with.
Safety and Handling
Based on available data, Ethyl 2-bromo-5-methylnicotinate should be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Always use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, sealed from moisture and air.[2]
References
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- (2020).1H NMR Spectrum of ethyl bromide (C2H5Br). YouTube.
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- ADICHEMISTRY. (n.d.).GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- (2015).Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- Bolli, M. H., et al. (2012).The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
- ChemicalBook. (2025).Ethyl 5-bromonicotinate | 20986-40-7.
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